

Spectroscopic Profiling of 2-Methylphenothiazine: UV-Vis Absorption Maxima

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Compound of Interest

Compound Name: 10H-Phenothiazine, 2-methyl-
CAS No.: 5828-51-3
Cat. No.: B12664748

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Executive Summary & Core Data

2-Methylphenothiazine (2-Me-PTZ) exhibits a characteristic dual-band absorption profile in the ultraviolet region, arising from the electronic transitions of its tricyclic heteroaromatic core.^[1] Unlike its N-methylated counterpart (10-methylphenothiazine) or the dye Toluidine Blue (often confused in literature), 2-Me-PTZ retains the N-H functionality, allowing for specific redox-active behaviors.^[1]

Primary Absorption Maxima ()

The following values represent the neutral molecule in standard polar aprotic and protic solvents.

Electronic State	Solvent	1 (nm)	2 (nm)	Transition Assignment
Neutral Ground State	Ethanol / Methanol	254 – 257	318 – 322	(Benzene-like) & (Heteroatom)
Neutral Ground State	Acetonitrile (MeCN)	253 – 255	316 – 320	High-energy dominance
Radical Cation ()	Acidic Media / Oxidative	515 – 520	~750 (Broad)	Charge Transfer (Visible Region - Red Color)

“

Critical Distinction: Do not confuse 2-Methylphenothiazine with Toluidine Blue O (3-amino-7-dimethylamino-2-methylphenothiazine), which absorbs at 626 nm.[1] The absence of the amino auxochromes in 2-Me-PTZ keeps its primary absorption strictly in the UV range.[1]

Molecular Context & Chromophore Mechanics

The UV-Vis spectrum of 2-methylphenothiazine is governed by the phenothiazine chromophore—a tricyclic system containing sulfur and nitrogen heteroatoms.[1]

The Auxochromic Effect

The methyl group at the C2 position acts as a weak auxochrome (electron-donating group via hyperconjugation).[1]

- Parent Phenothiazine:

nm,

nm.[1]

- 2-Methyl Shift: The C2-methyl substitution induces a slight bathochromic shift (Red Shift) of 2–5 nm compared to the parent molecule.^[1] This stabilizes the excited state slightly more than the ground state.
- Electronic Transitions:
 - Band I (~255 nm): Intense transition derived from the benzene rings.
 - Band II (~320 nm): Weaker transition involving the lone pairs on the Sulfur and Nitrogen atoms interacting with the aromatic system.

Experimental Protocol: Self-Validating Measurement

To ensure data integrity and reproducibility, follow this standardized protocol. This workflow includes a "self-check" step using the radical cation formation to verify compound identity.

Reagents & Equipment^[1]^[2]

- Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH).^[1] Note: Avoid chlorinated solvents like chloroform for initial baselines as they can induce photo-oxidation.^[1]
- Blank: Pure solvent from the same bottle used for solvation.
- Cuvette: Quartz (Suprasil), 10 mm path length.^[1]

Step-by-Step Methodology

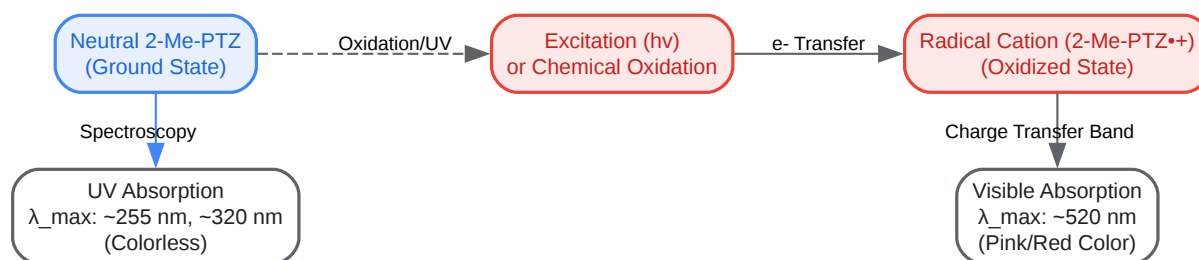
- Baseline Correction:
 - Fill two cuvettes with pure solvent.^[1]
 - Run a baseline scan (200–800 nm).^[1] Absorbance must be

A.

- Stock Solution Preparation:
 - Weigh 2.13 mg of 2-Methylphenothiazine (MW: 213.30 g/mol).^[1]
 - Dissolve in 10 mL MeCN to create a 1.0 mM stock.
 - Validation: Solution should be clear and colorless.^[1] A pink/red tint indicates premature oxidation.
- Working Solution & Measurement:
 - Dilute 100
L of stock into 2.9 mL solvent (Final: 33
M).
 - Scan 200–400 nm.^[1]
 - Success Criteria: Absorbance at
(255 nm) should be between 0.3 – 0.8 A.^[1]
- Identity Verification (Radical Cation Test):
 - Add 1 drop of dilute
or expose the solution to UV light for 60 seconds.
 - Observation: The solution should turn pink/red.
 - Scan: A new peak will appear at ~515-520 nm.^[1] This confirms the integrity of the phenothiazine core.^[1]

Mechanistic Visualization

The following diagram illustrates the electronic states and the experimental verification workflow.



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Caption: Transition from neutral ground state (UV absorbing) to the radical cation (Visible absorbing) serves as a spectroscopic fingerprint for 2-methylphenothiazine.

References

- NIST Chemistry WebBook. Phenothiazine UV/Visible Spectrum. [1] National Institute of Standards and Technology. [2] [\[Link\]](#) [1]
 - Context: Provides the baseline spectral data for the parent phenothiazine molecule (253 nm / 318 nm)
- Oyola, R., et al. (2009). [1] Spectroscopic and electrochemical properties of 2-aminophenothiazine. *Journal of Photochemistry and Photobiology A: Chemistry*. [\[Link\]](#)
 - Context: Establishes the spectral shifts of C2-substituted phenothiazines and validates the protocol for radical cation form
- Hester, R. E., & Williams, K. P. J. (1981). [1] Free radical studies by resonance Raman spectroscopy: phenothiazine, 10-methylphenothiazine, and phenoxazine radical cations. [1] *Journal of the Chemical Society, Perkin Transactions 2*. [1] [\[Link\]](#)
 - Context: Authoritative source on the visible region absorption of phenothiazine radical c
- Context: Cited to explicitly differentiate the target molecule

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Sources

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- [2. Phenothiazine \[webbook.nist.gov\]](#)
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